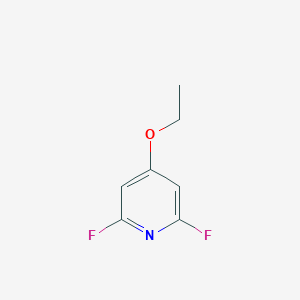

![molecular formula C7H6ClN3 B1601627 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 7205-46-1](/img/structure/B1601627.png)

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

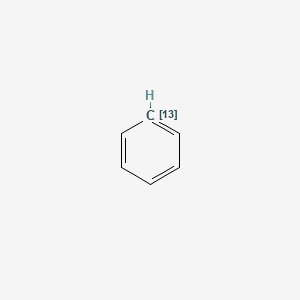

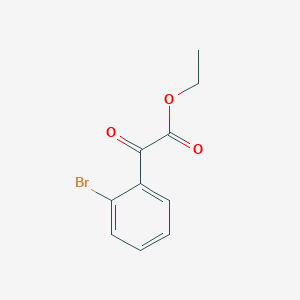

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 153.57 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a similar compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is characterized by the presence of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Applications De Recherche Scientifique

Therapeutic Potential

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine and its derivatives have shown a broad range of therapeutic potentials due to their structural scaffold, which is considered a "drug prejudice" due to its applications in medicinal chemistry. These applications include acting as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. This wide range of applications highlights the scaffold's versatility in drug development and its potential for creating novel therapeutic agents (A. Deep et al., 2016).

Corrosion Inhibition

Research on imidazo[4,5-b] pyridine derivatives, closely related to 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, behaving as mixed-type inhibitors, showcasing their potential for industrial applications in protecting metals against corrosion (A. Saady et al., 2021).

Antiglycation and Antioxidant Activities

6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. Some derivatives were found to exhibit significant activities in these assays, suggesting their utility in managing conditions related to oxidative stress and glycation, such as diabetes and its complications (M. Taha et al., 2016).

Fluorescent Probes and Sensors

The imidazo[1,5-a]pyridine scaffold, similar in structure to 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, has been utilized for the development of fluorescent probes. These probes show potential for studying cell membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health and exploring biochemical pathways. The compact shape and remarkable photophysical properties of these scaffolds make them suitable candidates for such applications (G. Renno et al., 2022).

Anti-HBV Activity

Derivatives of imidazo[4,5-b]pyridines, which include modifications similar to 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, have been synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity. Some derivatives showed promising profiles, reducing HBV cccDNA and pgRNA levels, which are critical for the viral life cycle, indicating their potential as antiviral agents (Maria Gerasi et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVZGKRCLXIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515781 | |

| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

CAS RN |

7205-46-1 | |

| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

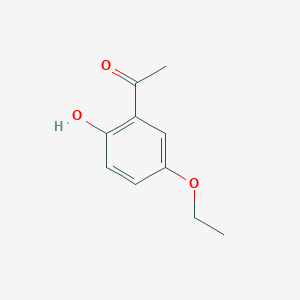

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)